(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
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Overview
Description
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
A study conducted by Ilyasov et al. (2020) in the "International Journal of Molecular Sciences" elaborates on the antioxidant capacity assays, specifically the ABTS/PP decolorization assay. This assay is significant in evaluating the antioxidant capacity of various compounds, including phenolic antioxidants that can form coupling adducts with ABTS•+. The research highlights the reaction pathways leading to the formation of imine-like adducts, which could be relevant to understanding the chemical behavior of (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid and its antioxidant potential Ilyasov et al., 2020.
Ionic Liquid Applications and Environmental Impact
Ostadjoo et al. (2018) discuss the application of ionic liquids, specifically 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin. While not directly mentioning this compound, this research underlines the importance of understanding the toxicity and environmental impact of such compounds when considering their large-scale industrial applications Ostadjoo et al., 2018.
Synthesis and Structural Properties of Novel Compounds
The research by Issac and Tierney (1996) in "Heterocyclic Communications" explores the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This study provides insight into the synthetic pathways and conformation of products that could be analogous to the chemical structure and properties of this compound, offering a foundation for further research in similar compounds Issac & Tierney, 1996.
Safety and Hazards
Properties
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16/h3-6,12H,2,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHNFDWROQVALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963074 |
Source
|
Record name | (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-71-7 |
Source
|
Record name | (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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